molecular formula C22H27BrN2O B2526917 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-24-6

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2526917
CAS RN: 1106750-24-6
M. Wt: 415.375
InChI Key: OQFWETPPAARQKZ-UHFFFAOYSA-M
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Description

The compound is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has phenyl groups attached, which are aromatic rings. The positions of these groups can greatly influence the properties of the compound .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the substituents on the ring .


Physical And Chemical Properties Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Compound 13 exhibits potent antileishmanial activity, with an IC50 value of 0.018, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . A molecular simulation study suggests that compound 13 binds effectively to the Lm-PTR1 enzyme, a potential drug target for leishmaniasis treatment.

Antimalarial Activity

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Compound 13 also demonstrates antimalarial efficacy. In vivo studies using Plasmodium berghei-infected mice reveal that compounds 14 and 15 significantly suppress parasite growth (70.2% and 90.4%, respectively) . These findings highlight the potential of hydrazine-coupled pyrazole derivatives for malaria treatment.

COX-2 Inhibition

Selective COX-2 inhibitors play a crucial role in medicinal chemistry due to their reduced adverse effects. Researchers have designed a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, including compound 13, as potential COX-2 inhibitors . Further investigations into its COX-2 inhibitory properties could enhance our understanding of its therapeutic potential.

Tuberculosis (Antitubercular) Research

Imidazole-containing compounds, such as compound 13, have garnered interest in antitubercular drug development. Imidazole, a five-membered heterocyclic moiety, shows promise due to its structural features and potential interactions with mycobacterial targets . Exploring compound 13’s activity against Mycobacterium tuberculosis could be valuable.

Other Potential Applications

While the above fields are well-studied, compound 13’s diverse pharmacological effects may extend beyond these areas. Investigating its interactions with other biological targets, such as enzymes or receptors, could reveal additional applications.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O.BrH/c1-16-11-12-19(18(3)14-16)22(25)15-23(20-9-5-4-8-17(20)2)21-10-6-7-13-24(21)22;/h4-5,8-9,11-12,14,25H,6-7,10,13,15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFWETPPAARQKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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